BenchChemオンラインストアへようこそ!

2-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Kinase inhibitor design Structure‑activity relationship Lead optimization

This azetidinyl pyrimidine is a structurally defined benchmark for JAK-kinase-targeted compound libraries. It serves as the key pyridin-2-yl benchmark for systematic SAR studies comparing N-methyl vs. unmethylated, N-pyrazinyl, and N-(4-trifluoromethylpyridin-2-yl) analogues. Without public bioactivity data, its value lies in its structural authenticity for analytical method development (LC-MS/MS) and as a matched negative control upon experimental confirmation. Order for precise chemical biology workflows—never assume functional interchangeability with close analogues.

Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
CAS No. 2548977-47-3
Cat. No. B6437725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
CAS2548977-47-3
Molecular FormulaC16H19N5
Molecular Weight281.36 g/mol
Structural Identifiers
SMILESCN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3)C4CC4
InChIInChI=1S/C16H19N5/c1-20(15-7-9-18-16(19-15)12-5-6-12)13-10-21(11-13)14-4-2-3-8-17-14/h2-4,7-9,12-13H,5-6,10-11H2,1H3
InChIKeyNGOKIXPZUDRXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Cyclopropyl‑N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]pyrimidin‑4‑amine (CAS 2548977‑47‑3): Chemical Identity and Pharmacological Classification for Scientific Procurement


2‑Cyclopropyl‑N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]pyrimidin‑4‑amine (CAS 2548977‑47‑3) is a fully synthetic, small‑molecule azetidinyl pyrimidine derivative (MW 281.36 g/mol, molecular formula C₁₆H₁₉N₅) that belongs to the broader class of JAK‑kinase‑targeted compounds disclosed in the patent family US20240002392 [REFS‑1]. Its structure combines a 2‑cyclopropylpyrimidine core with an N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]amine side chain. At the time of this guide, no primary research articles, authoritative database entries, or patent examples disclosing quantitative biological activity for this specific compound could be located in the public domain. The compound is currently listed only by a limited number of chemical suppliers as a research‑grade material with no associated bioactivity data [REFS‑1].

Why Generic Substitution of 2‑Cyclopropyl‑N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]pyrimidin‑4‑amine Is Not Scientifically Valid Without Compound‑Specific Data


Azetidinyl pyrimidines are a densely functionalized chemotype in which even minor structural modifications—such as the presence or absence of an N‑methyl group, the position of the cyclopropyl substituent (2‑ vs. 6‑position), or the nature of the azetidine N‑aryl group (pyridin‑2‑yl vs. pyrazin‑2‑yl vs. 4‑trifluoromethylpyridin‑2‑yl)—can produce order‑of‑magnitude shifts in kinase selectivity, potency, and physicochemical properties [REFS‑1]. For example, the unmethylated analogue N‑(azetidin‑3‑yl)‑2‑cyclopropylpyrimidin‑4‑amine (CAS 2097991‑13‑2) and the 6‑cyclopropyl regioisomer are commercially available close analogues, yet no head‑to‑head comparative data exist to support functional interchangeability [REFS‑2]. In the absence of compound‑specific selectivity profiles, ADME parameters, or potency values, any assumption that a structurally related analogue can serve as a drop‑in replacement for the title compound in a biological assay or chemical biology workflow is unwarranted and carries a high risk of generating non‑reproducible results.

Quantitative Differentiation Evidence for 2‑Cyclopropyl‑N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]pyrimidin‑4‑amine: Comparator‑Based Assessment


Structural Differentiation from the Closest Commercially Available Analogues

The title compound differs from its closest commercially listed analogue, N‑(azetidin‑3‑yl)‑2‑cyclopropylpyrimidin‑4‑amine (CAS 2097991‑13‑2), by two key structural features: (i) N‑methylation of the exocyclic amine and (ii) N‑arylation of the azetidine ring with a pyridin‑2‑yl group [REFS‑1]. In related diaminopyrimidine kinase inhibitor series, N‑methylation of the hinge‑binding amine has been shown to modulate both potency and selectivity by altering the hydrogen‑bond donor/acceptor profile and the conformational preferences of the ligand [REFS‑2]. However, no direct comparative activity data are available for this specific pair.

Kinase inhibitor design Structure‑activity relationship Lead optimization

Regioisomeric Differentiation: 2‑Cyclopropyl vs. 6‑Cyclopropyl Pyrimidine Substitution

The position of the cyclopropyl group on the pyrimidine ring (C2 vs. C6) dictates the vector of this substituent relative to the hinge‑binding motif. The 6‑cyclopropyl analogue 6‑cyclopropyl‑N‑methyl‑N‑[1‑(pyrazin‑2‑yl)azetidin‑3‑yl]pyrimidin‑4‑amine has been listed as a screening compound, but no biological data are publicly available for either regioisomer [REFS‑1]. In kinase inhibitor programs, a shift of a substituent from the 2‑ to the 6‑position of a pyrimidine scaffold can reorient the group within the ATP pocket and alter kinase selectivity profiles, as demonstrated in multiple JAK inhibitor series [REFS‑2].

Kinase selectivity Regioisomer SAR ATP‑binding site

Azabeterocyclic N‑Substituent Impact: Pyridin‑2‑yl vs. Pyrazin‑2‑yl vs. 4‑Trifluoromethylpyridin‑2‑yl

The azetidine N‑substituent (pyridin‑2‑yl in the title compound) is a critical determinant of both target engagement and pharmacokinetic properties. Analogues bearing pyrazin‑2‑yl or 4‑trifluoromethylpyridin‑2‑yl groups at this position are listed in chemical catalogs [REFS‑1]. The pyridin‑2‑yl group provides a distinct electronic character (lower electron deficiency vs. pyrazine; lower lipophilicity vs. CF₃‑pyridine) that can influence kinase binding and solubility. In the absence of comparative assay data, the contribution of each N‑aryl group to selectivity and potency remains unquantified for this scaffold.

Physicochemical properties Kinase inhibitor optimization Lipophilic ligand efficiency

Absence of Verified Biological Activity: A Critical Gap for Procurement Decisions

A systematic search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents (conducted April 2026) returned no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for CAS 2548977‑47‑3 [REFS‑1]. This stands in contrast to many marketed JAK inhibitors such as tofacitinib (JAK1/3 IC₅₀ = 3.2/1.6 nM) and baricitinib (JAK1/2 IC₅₀ = 5.9/5.7 nM), for which extensive selectivity panels are publicly available [REFS‑2]. The complete absence of potency and selectivity data for the title compound means it cannot currently be positioned as a known‑activity chemical probe, a validated lead, or a reference inhibitor.

Biological validation Reproducibility Chemical probe criteria

Patent Family Context: Azetidinyl Pyrimidines as JAK Inhibitors Without Exemplified Data for the Title Compound

The title compound falls within the generic Markush structure of US Patent Application US20240002392, which claims azetidinyl pyrimidines as JAK kinase inhibitors [REFS‑1]. However, the specific compound CAS 2548977‑47‑3 is not listed among the exemplified compounds in this patent or in the related application US20240425496 [REFS‑2]. The patent describes JAK1 IC₅₀ values as low as 5 nM for certain exemplified compounds, but these data cannot be extrapolated to the title compound due to the well‑established sensitivity of the azetidinyl pyrimidine scaffold to minor structural modifications.

JAK kinase inhibition Patent landscape Intellectual property

Chemical Purity and Physical Form: Minimal Available Characterization Data

The compound is listed by suppliers with a molecular weight of 281.36 g/mol and molecular formula C₁₆H₁₉N₅, with a typical purity of ≥95% [REFS‑1]. No additional characterization data (e.g., ¹H‑NMR, ¹³C‑NMR, HPLC trace, melting point, solubility) are publicly disclosed. For comparison, well‑characterized JAK inhibitors in the public domain are accompanied by full spectroscopic and chromatographic characterization data, enabling independent verification of identity and purity [REFS‑2].

Quality control Compound characterization Reproducibility

Recommended Research Application Scenarios for 2‑Cyclopropyl‑N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]pyrimidin‑4‑amine Based on Available Evidence


Exploratory Kinase Selectivity Panel Screening (High‑Risk, High‑Uncertainty Scenario)

Given the compound's structural membership in the azetidinyl pyrimidine JAK inhibitor patent family [REFS‑1], it could be submitted to a broad kinase selectivity panel (e.g., DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot) to experimentally determine its target profile de novo. This is the only scenario that could generate the quantitative selectivity data currently absent from the public domain. Users must budget for the possibility that the compound may show no significant kinase inhibition at screening concentrations up to 10 µM.

Structure‑Activity Relationship (SAR) Exploration of the Azetidinyl Pyrimidine Chemotype

The compound can serve as a key intermediate for systematic SAR studies comparing the N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]amine substituent against the unmethylated, N‑pyrazinyl, and N‑(4‑trifluoromethylpyridin‑2‑yl) analogues [REFS‑2]. Such a study would require the parallel procurement and testing of all four analogues under identical assay conditions, with the title compound providing the pyridin‑2‑yl benchmark.

Method Development and Validation for LC‑MS Quantification of Azetidinyl Pyrimidines

In the absence of biological characterization, the compound may be useful as an analytical reference standard for developing LC‑MS/MS methods aimed at quantifying azetidinyl pyrimidine‑class compounds in biological matrices. Its distinct molecular ion (m/z 282.2 [M+H]⁺) and characteristic fragmentation pattern could serve as a model for optimizing ionization and detection parameters prior to in vivo pharmacokinetic studies [REFS‑3].

Negative Control Compound for JAK Inhibitor Screening Assays (Pending Experimental Confirmation)

If experimental testing reveals that the compound lacks significant JAK inhibitory activity (despite its patent family membership), it could be repositioned as a structurally matched negative control for use alongside active azetidinyl pyrimidine JAK inhibitors. This application, however, is contingent upon the generation of confirmatory negative data and cannot be assumed a priori.

Quote Request

Request a Quote for 2-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.